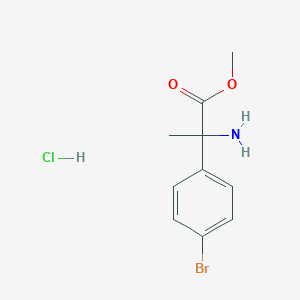

Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H13BrClNO2. It is a derivative of phenylalanine, where the phenyl group is substituted with a bromine atom at the para position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-bromobenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a corresponding amino acid derivative through a series of reactions, including reductive amination.

Esterification: The amino acid derivative is then esterified using methanol and an acid catalyst to form the methyl ester.

Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the bromine substituent to a hydrogen atom.

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide (NaOH) or other nucleophiles in aqueous or organic solvents.

Major Products

Oxidation: Formation of 2-amino-2-(4-bromophenyl)propanoic acid.

Reduction: Formation of Methyl 2-amino-2-phenylpropanoate hydrochloride.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its structural similarity to natural amino acids.

Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride exerts its effects involves its interaction with specific molecular targets. The bromine substituent enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

- Methyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride

- Methyl 2-amino-2-(4-chlorophenyl)propanoate hydrochloride

- Methyl 2-amino-2-(4-fluorophenyl)propanoate hydrochloride

Uniqueness

Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is unique due to the presence of the bromine atom at the para position, which significantly influences its chemical reactivity and biological activity. Compared to its analogs with different halogen substituents, the bromine atom provides a balance between reactivity and stability, making it particularly useful in various applications.

Biological Activity

Methyl 2-amino-2-(4-bromophenyl)propanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromophenyl group, which is known to influence its biological activity through various interactions with biological molecules. The amino group in the structure allows for hydrogen bonding, while the bromine atom can participate in halogen bonding, potentially modulating enzyme or receptor activity.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in various metabolic pathways.

- Receptor Binding : It interacts with certain receptors in the body, influencing physiological responses that could lead to therapeutic effects.

- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, helping to neutralize free radicals and reduce oxidative stress.

Biological Activities

-

Anticancer Activity :

- Research indicates that compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested against glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, demonstrating varying degrees of effectiveness based on structural modifications .

- A structure-activity relationship (SAR) analysis revealed that substituents on the phenyl ring significantly impact anticancer efficacy, with certain groups enhancing cytotoxicity .

- Antioxidant Properties :

-

Antimicrobial Effects :

- Some studies have explored the antimicrobial properties of similar brominated compounds, suggesting potential efficacy against multi-drug resistant bacteria . The presence of electron-withdrawing groups like bromine at specific positions on the phenyl ring has been linked to enhanced antimicrobial activity.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Cytotoxicity Studies :

- Mechanistic Insights :

- Comparative Analysis :

Properties

Molecular Formula |

C10H13BrClNO2 |

|---|---|

Molecular Weight |

294.57 g/mol |

IUPAC Name |

methyl 2-amino-2-(4-bromophenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-10(12,9(13)14-2)7-3-5-8(11)6-4-7;/h3-6H,12H2,1-2H3;1H |

InChI Key |

RBVXDWUPDCKYJP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=C(C=C1)Br)(C(=O)OC)N.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.